![molecular formula C11H16N4O2 B1627165 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924834-88-8](/img/structure/B1627165.png)
4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, also known as MPMP, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Synthesis of New Amides
This compound has been used in the synthesis of new amides of the N-methylpiperazine series . These new carboxylic acid amides contain an N-methylpiperazine fragment, which were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .
Anti-inflammatory Effects
A study has shown that a new piperazine compound, which includes the “4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid” structure, has anti-nociceptive and anti-inflammatory effects . This compound reduced the number of writhings induced by acetic acid in a dose-dependent manner, and also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Leukemia Treatment
The compound has been used in the synthesis of antileukemic agent imatinib . Imatinib specifically inhibits the activity of tyrosine kinases, which is one of the most used therapeutic agents to treat leukemia .
Antibacterial Activity
The compound has been used in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have shown antibacterial activity against several strains of bacteria .
Antimicrobial Activity
The compound has been used in the synthesis of new piperazine chrome-2-one derivatives . These derivatives showed antimicrobial activity towards oxidoreductase enzyme .
Molecular Modeling
The compound has been used in molecular modeling studies . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Mechanism of Action
Target of Action
Related compounds have been found to inhibit certain tyrosine kinases , and some pyrimidine derivatives have shown neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have been found to interact with their targets, leading to apoptosis of tumor cells . Pyrimidine derivatives have also been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been found to inhibit the cdk4/cyclin d1 and ark5 kinases . Pyrimidine derivatives have also been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Related compounds have been found to induce apoptosis of tumor cells . Pyrimidine derivatives have also been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-8-9(10(16)17)7-12-11(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAXISXKNVJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586491 | |
Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924834-88-8 | |
Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.